![molecular formula C14H18N4O3S B2617073 1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097888-24-7](/img/structure/B2617073.png)
1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Overview
Description
The compound is a complex organic molecule that contains several interesting structural moieties, including a pyrrolidine-2,5-dione ring, a 1,2,3-thiadiazole ring, and an azetidine ring . These structural components are common in many biologically active compounds and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be confirmed using techniques such as IR, NMR, and LCMS .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the thiadiazole ring might make the compound more lipophilic, potentially affecting its solubility and permeability .Scientific Research Applications
Molecular Design and Synthesis
1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is involved in the design and synthesis of various chemical compounds with potential biological activities. It's part of a broader class of molecules that includes azetidine, pyrrolidine, and piperidine derivatives, which have shown promise in applications such as migraine treatment due to their selective agonist properties at 5-HT-1D receptors, suggesting fewer side effects compared to traditional treatments (Habernickel, 2001).
Anticancer Activity
Compounds related to 1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione have been synthesized and evaluated for their anticancer activity. For example, a series of 1,3,4-thiadiazole derivatives have demonstrated significant anticancer effects against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines in vitro, with some compounds outperforming reference drugs in efficacy. These findings underscore the potential of thiadiazole derivatives in cancer therapy and the importance of molecular docking studies to understand their mechanisms of action (Abouzied et al., 2022).
Neuroprotective and Cognitive Effects
The research into cyclic imides, including compounds similar to 1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, has revealed their potential in reversing amnesia induced by electroconvulsive shock in mice. This indicates possible neuroprotective properties and benefits for cognitive functions, making them candidates for further evaluation in cognitive impairment treatments (Butler et al., 1987).
Antimicrobial and Antifungal Properties
Newly synthesized pyridine derivatives containing thiadiazole and thiazole moieties have shown promise as potent antifungal agents. Such compounds, related to the structural framework of 1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, have been effective against various fungal strains, highlighting the versatility of this chemical backbone in developing new antimicrobial and antifungal therapies (Rajput et al., 2011).
Mechanism of Action
Target of Action
The compound “1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” contains a thiadiazole ring. Thiadiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets.
Mode of Action
Compounds containing a thiadiazole ring are known to interact with their targets through various types of chemical interactions .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Thiadiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” could potentially affect multiple biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by thiadiazole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
1-[[1-(4-propylthiadiazole-5-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-2-3-10-13(22-16-15-10)14(21)17-6-9(7-17)8-18-11(19)4-5-12(18)20/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWJIPFVBDOLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione |
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